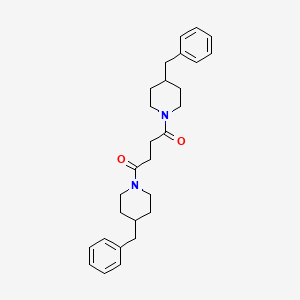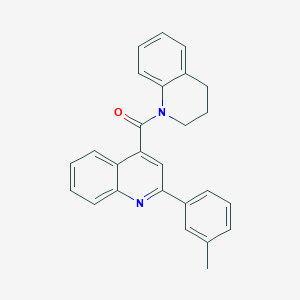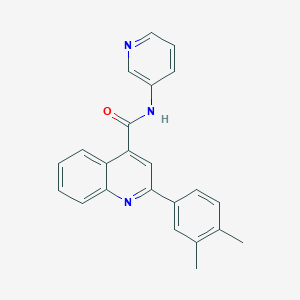
1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine)
Vue d'ensemble
Description
1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine), also known as BBP or 4,4'-BBP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that has been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) is not fully understood. It is believed to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) may also have an effect on other receptors and ion channels, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) has also been shown to have antidepressant properties, which may have implications for the treatment of depression. Additionally, 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) has been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) has been shown to have various potential therapeutic properties, which makes it a promising compound for further research. However, one limitation of using 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine). One direction is to further investigate its mechanism of action and its effect on various receptors and ion channels. Another direction is to study its potential therapeutic properties in animal models of neurodegenerative diseases and depression. Additionally, more research is needed to fully understand the safety and toxicity of 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine), which will be important for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. 1,1'-(1,4-dioxo-1,4-butanediyl)bis(4-benzylpiperidine) has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1,4-bis(4-benzylpiperidin-1-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c31-27(29-17-13-25(14-18-29)21-23-7-3-1-4-8-23)11-12-28(32)30-19-15-26(16-20-30)22-24-9-5-2-6-10-24/h1-10,25-26H,11-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODLDMVGTHDSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3436422.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)
![methyl 2-[(3-bromobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436441.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(3-fluorobenzamide)](/img/structure/B3436449.png)
![5-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3436451.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3436453.png)

![4-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3436483.png)
![N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B3436488.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3436496.png)
![3-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B3436501.png)